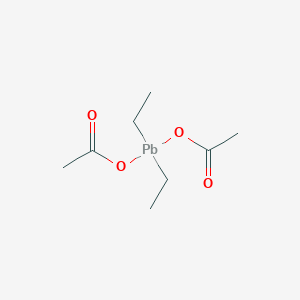![molecular formula C13H9FN2O5S B095581 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-14-6](/img/structure/B95581.png)
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride, also known as NBD-Cl, is a chemical compound widely used in scientific research as a fluorescent labeling reagent. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, chloroform, and dimethyl sulfoxide. NBD-Cl is a versatile compound that can be used for labeling proteins, peptides, lipids, and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the formation of a covalent bond between the 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule and the biomolecule being labeled. The 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride molecule contains a highly reactive sulfonyl fluoride group that reacts with the amino or thiol groups of the biomolecule. The resulting covalent bond is stable and fluorescent, allowing for the visualization and tracking of the labeled biomolecule.
Biochemische Und Physiologische Effekte
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has minimal biochemical and physiological effects on the biomolecules being labeled. The labeling process does not significantly alter the structure or function of the biomolecule. However, the labeling process may affect the solubility and stability of the biomolecule, depending on the labeling conditions used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride as a labeling reagent is its high sensitivity and specificity. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride labels biomolecules with high efficiency and produces a strong fluorescent signal. It is also versatile and can be used to label a wide range of biomolecules. However, there are some limitations to using 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The labeling process requires organic solvents, which may affect the stability and solubility of the biomolecule being labeled. Additionally, the labeling process may introduce steric hindrance or alter the charge of the biomolecule, which may affect its function.
Zukünftige Richtungen
There are many future directions for the use of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride in scientific research. One future direction is the development of new labeling conditions that minimize the effects of organic solvents on the biomolecule being labeled. Another future direction is the development of new 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride derivatives that can label biomolecules with greater specificity and sensitivity. Additionally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in combination with other labeling reagents to study complex biomolecular interactions. Finally, 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride can be used in vivo to study biomolecular interactions in live organisms.
Synthesemethoden
The synthesis of 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to produce 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride is widely used in scientific research as a fluorescent labeling reagent. It can be used to label proteins, peptides, lipids, and nucleic acids. The labeling of these biomolecules with 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride allows for their visualization and tracking in live cells and tissues. 3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride has been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It has also been used to study membrane trafficking and lipid metabolism.
Eigenschaften
CAS-Nummer |
19160-14-6 |
|---|---|
Produktname |
3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride |
Molekularformel |
C13H9FN2O5S |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
3-[(4-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-3-1-2-10(8-12)15-13(17)9-4-6-11(7-5-9)16(18)19/h1-8H,(H,15,17) |
InChI-Schlüssel |
JIWJUYBAIGXURM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
19160-14-6 |
Synonyme |
N-(p-Nitrobenzoyl)metanilyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)


